biological activity of 7-methoxyquinazolin-4(3H)-one scaffold
biological activity of 7-methoxyquinazolin-4(3H)-one scaffold
The 7-Methoxyquinazolin-4(3H)-one Scaffold: A Privileged Architecture for Dual-Target Kinase Inhibition and Beyond
Executive Summary
The 7-methoxyquinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] While the quinazolinone core is ubiquitous, the specific introduction of the 7-methoxy group is not merely cosmetic; it provides critical electron-donating properties that modulate the acidity of the N3-proton, enhances metabolic stability, and serves as a handle for solubility-improving side chains. This scaffold is the structural progenitor of Gefitinib (Iressa) , the first EGFR tyrosine kinase inhibitor approved for non-small cell lung cancer (NSCLC).
This technical guide dissects the biological activity, structure-activity relationships (SAR), and experimental protocols necessary to leverage this scaffold in drug discovery, specifically focusing on its dual-targeting potential against EGFR and VEGFR-2.
Part 1: Chemical Basis & Structure-Activity Relationship (SAR)
The biological potency of 7-methoxyquinazolin-4(3H)-one stems from its ability to mimic the purine ring of ATP, allowing it to anchor securely within the ATP-binding pocket of kinase enzymes.
Tautomerism and Hydrogen Bonding
The scaffold exists in a tautomeric equilibrium between the lactam (4-oxo) and lactim (4-hydroxy) forms. In physiological conditions and solid-state, the lactam (4(3H)-one) tautomer predominates.
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N1 (Acceptor): Accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met793 in EGFR).
-
N3-H (Donor): Donates a hydrogen bond to the backbone carbonyl of the hinge region.
-
7-Methoxy (Electronic/Steric): The oxygen atom acts as a weak H-bond acceptor. More importantly, the methyl group fills the hydrophobic pocket, preventing metabolic oxidation at the C7 position while pushing electron density into the ring system, increasing the basicity of N1.
SAR Visualization
The following diagram illustrates the functional logic of the scaffold modifications.
Caption: Functional dissection of the 7-methoxyquinazolin-4(3H)-one scaffold highlighting pharmacophoric points.
Part 2: Primary Biological Activity: Anticancer (Kinase Inhibition)[2]
The most authoritative application of this scaffold is in the inhibition of Receptor Tyrosine Kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
Mechanism of Action: Dual Inhibition
The scaffold acts as an ATP-competitive inhibitor . By occupying the ATP-binding cleft, it prevents the transfer of the
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EGFR Blockade: Prevents downstream signaling via the RAS-RAF-MEK-ERK pathway, halting cell proliferation.
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VEGFR-2 Blockade: Inhibits angiogenesis, starving the tumor of oxygen and nutrients.
Signaling Pathway Blockade
The diagram below maps the precise intervention point of the scaffold within the cellular signaling cascade.
Caption: Mechanism of Action showing ATP-competitive inhibition of the EGFR signaling cascade.
Quantitative Potency Data
Recent studies have synthesized derivatives of this scaffold (e.g., 2-thio-substituted variants) that exhibit dual inhibition.[2]
| Compound ID | Substitution (C2/C3) | EGFR IC | VEGFR-2 IC | Cell Line Potency (HCT-116) |
| Gefitinib | 3-chloro-4-fluoroanilino (C4) | 0.033 | >10 | High |
| Compound 4 | S-alkylated derivative | 0.21 ± 0.02 | 0.35 ± 0.04 | 1.50 |
| Compound 5p | Urea-linked hybrid | 0.18 | 0.117 | 8.32 |
| Sorafenib | (Reference Standard) | >1.0 | 0.069 | 5.47 |
Data Source: Synthesized from recent literature on dual kinase inhibitors [1, 3, 5].
Part 3: Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized based on the most robust synthetic and bioanalytical methods available.
Synthesis of 7-Methoxyquinazolin-4(3H)-one (Isovanillin Route)
This protocol synthesizes the core intermediate used for Gefitinib, ensuring high purity.
Reagents: Isovanillin, Nitric acid, Sodium dithionite (or Fe/HCl), Formamidine acetate, Ethanol.
Step-by-Step Protocol:
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Nitration: Dissolve isovanillin (10.0 g) in glacial acetic acid. Add fuming nitric acid dropwise at 0°C. Stir for 2 hours. Pour into ice water to precipitate 3-hydroxy-4-methoxy-2-nitrobenzaldehyde .
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Cyanation/Cyclization Precursor: Convert the aldehyde to the nitrile (if following the specific Gefitinib industrial route) or proceed directly via reductive cyclization.
-
Reductive Cyclization (The "One-Pot" Method):
-
Suspend the nitro-intermediate (5.0 g) in ethanol (50 mL).
-
Add Formamidine acetate (4.0 eq).
-
Add Sodium dithionite (Na
S O , 3.0 eq) as the reducing agent. -
Reflux at 80°C for 6–8 hours. The nitro group reduces to an amine, which immediately condenses with formamidine to close the pyrimidine ring.
-
-
Isolation: Cool the mixture. The product, 7-methoxyquinazolin-4(3H)-one , often precipitates as a white/off-white solid.[3] Filter and wash with cold water.
-
Purification: Recrystallize from DMF/Ethanol (1:1).
-
Validation: Check purity via HPLC (>98%) and identity via
H-NMR (DMSO-d ): Singlet at 3.89 (OCH ), Singlet at 8.0 (H-2).
-
In Vitro Kinase Inhibition Assay (EGFR)
Objective: Determine the IC
Protocol:
-
Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Serial dilute to concentrations ranging from 0.1 nM to 10
M. -
Enzyme Mix: Use recombinant human EGFR kinase domain. Dilute in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35). -
Substrate: Poly(Glu, Tyr) 4:1 peptide substrate.
-
Reaction:
-
Add 5
L of compound solution to a 384-well plate. -
Add 10
L of Enzyme/Substrate mix. Incubate 5 min. -
Initiate reaction by adding 10
L of ATP (at concentration, typically 10 M). -
Incubate for 60 minutes at room temperature.
-
-
Detection: Use ADP-Glo™ or similar chemiluminescent assay. Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, which generates light via luciferase.
-
Analysis: Measure luminescence. Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response curve (variable slope) to calculate IC
.
Part 4: Future Perspectives
The 7-methoxyquinazolin-4(3H)-one scaffold is evolving beyond simple inhibition.
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PROTACs: Researchers are attaching E3 ligase linkers to the C6 or C7 position to degrade EGFR rather than just inhibit it, overcoming resistance mutations like T790M.
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Hybrids: Conjugation with 1,2,3-triazoles or glycosides (as seen in recent literature [6]) to enhance bioavailability and target metabolic pathways (glycolysis) simultaneously with kinase inhibition.
References
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S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. Source: BMC Chemistry (2024) URL:[Link]
-
Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. Source: Frontiers in Chemistry (2019) URL:[Link]
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Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Source: Journal of Chemistry (2024) URL:[Link]
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7-Methoxyquinazolin-4(1H)-one in Organic Synthesis: A Chemist's Perspective. Source: NBInno Whitepaper (2026) URL:[Link]
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Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. Source: European Journal of Medicinal Chemistry (2021) URL:[Link]]
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Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents. Source: Journal of Molecular Structure (2024) URL:[Link]
Sources
- 1. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]
- 2. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]
